molecular formula C14H11N5O3 B8463203 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid

1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid

Katalognummer: B8463203
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: NIRSMSCJBWHFFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazine ring: Starting from a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.

    Formation of the pyrazole ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling of the rings: The pyridazine and pyrazole rings can be coupled through various cross-coupling reactions, such as Suzuki or Heck reactions.

    Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridazine and pyrazole rings can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative.

Wissenschaftliche Forschungsanwendungen

1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its heterocyclic structure, which is common in many drugs.

    Industry: Use in the synthesis of agrochemicals or materials science.

Wirkmechanismus

The mechanism of action for compounds like 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-sulfonic acid: Contains a sulfonic acid group.

    1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-methyl ester: Methyl ester derivative.

Uniqueness

The presence of both pyridazine and pyrazole rings, along with the specific functional groups, may confer unique biological activities or chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C14H11N5O3

Molekulargewicht

297.27 g/mol

IUPAC-Name

1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H11N5O3/c1-22-13-6-5-12(16-17-13)19-11(8-10(18-19)14(20)21)9-4-2-3-7-15-9/h2-8H,1H3,(H,20,21)

InChI-Schlüssel

NIRSMSCJBWHFFY-UHFFFAOYSA-N

Kanonische SMILES

COC1=NN=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=N3

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxylic acid methyl ester (2.20 g) obtained in Method B step 3) of Referential Example 139 was dissolved in a solvent mixture of methanol (30 mL) and tetrahydrofuran (30 mL), and 1N aqueous sodium hydroxide (15 mL) was added to the solution at room temperature, followed by stirring for 2.5 hours. Under cooling with ice, 1N aqueous hydrochloric acid (15 mL) and a solvent mixture of chloroform-methanol (10:1) were added to the reaction mixture for partitioning the mixture. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and isopropyl ether was added to the residue, and then the precipitated solid was recovered by filtration, to thereby give the title compound (1.42 g, 47.6%).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
47.6%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.